N-(2-methoxy-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
N-(2-methoxy-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a methoxy-nitrophenyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the methoxy-nitrophenyl and carboxamide groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases, given its unique structure and functional groups.
Industry: The compound may be used in the development of advanced materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-nitrophenyl group and the benzothiophene core play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and carboxamides with different substituents. Examples are:
- N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide
- N-(2-methoxy-5-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Uniqueness
What sets N-(2-methoxy-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide apart is its specific combination of functional groups and the benzothiophene core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-22-13-7-6-11(18(20)21)9-12(13)17-16(19)15-8-10-4-2-3-5-14(10)23-15/h6-9H,2-5H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGELDNPIHFVHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(S2)CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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